
5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide” is a compound that belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including “5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide”, can be achieved through various methods . One of the possible synthetic routes for obtaining 1,2,4-oxadiazolium salts is based on the functionalization of preliminary prepared uncharged 1,2,4-oxadiazole system . It was found that 5-(3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives can be selectively methylated in the presence of 18-fold excess of MeI leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides .
Wissenschaftliche Forschungsanwendungen
Anti-Infective Agents
Compounds with 1,2,4-oxadiazole structures, such as our compound of interest, have been synthesized as anti-infective agents. They have shown anti-bacterial, anti-viral, and anti-leishmanial activities . This makes them promising candidates for the development of new anti-infective drugs .
Antibacterial Activity
Some 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), a bacterium that causes serious diseases in rice . This suggests that our compound could potentially be used in the development of new antibacterial agents .
Antifungal Activity
1,2,4-oxadiazole derivatives have been evaluated for their antifungal activities against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani . This indicates that our compound could be used in the development of new antifungal agents .
Anticancer Evaluation
Although there is no direct evidence for our compound, some 1,2,4-oxadiazole derivatives have been evaluated for their anticancer activities . This suggests that our compound could potentially be used in anticancer research .
Photophysical Properties
Iridium complexes with 1,2,4-oxadiazole structures have been studied for their photophysical properties . This suggests that our compound could potentially be used in the development of new materials with unique photophysical properties .
Pesticides
1,2,4-oxadiazole derivatives have shown a broad spectrum of agricultural biological activities, suggesting that our compound could potentially be used in the development of efficient and low-risk chemical pesticides .
Zukünftige Richtungen
Oxadiazoles, including “5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide”, have a wide range of applications and have been successfully utilized as an essential part of the pharmacophore . They have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Therefore, the future directions of this compound could involve further exploration of its potential applications in various fields such as medicinal chemistry, material science, and high energy molecules .
Wirkmechanismus
Target of Action
Compounds with a 1,2,4-oxadiazole moiety have been reported to exhibit broad-spectrum anti-infective activities . They have shown potential against various pathogens, including bacteria, viruses, and parasites .
Mode of Action
The 1,2,4-oxadiazole ring, a key structural component of this compound, is known to interact with various biological targets through hydrogen bonding . The nitrogen atom in the 1,2,4-oxadiazole ring is a stronger hydrogen bond acceptor than oxygen, which may influence its interaction with targets .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to exhibit anti-infective activities, suggesting they may interfere with the biochemical pathways of infectious agents .
Pharmacokinetics
The presence of the 1,2,4-oxadiazole ring and the pyrazine moiety could potentially influence these properties .
Result of Action
Given the anti-infective activities of 1,2,4-oxadiazole derivatives, it can be inferred that this compound may exert a detrimental effect on the survival and replication of infectious agents .
Eigenschaften
IUPAC Name |
5-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-10-7-17-12(8-16-10)15(21)18-9-13-19-14(20-22-13)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXCTLHKAMFXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

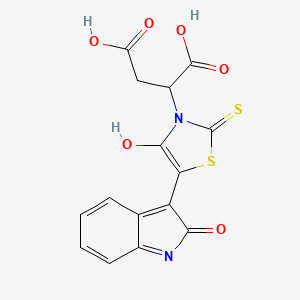
![4-methyl-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2464369.png)
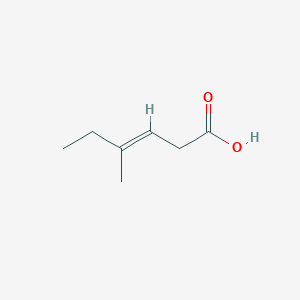
![(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl 4-nitrobenzoate](/img/structure/B2464373.png)
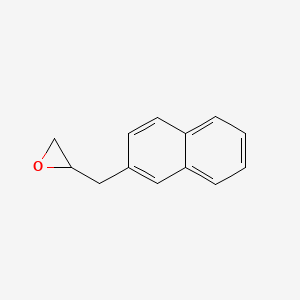
![3-Methyl-6-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2464379.png)
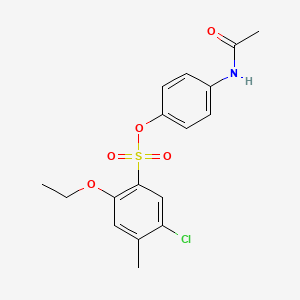
![Ethyl 4-(3-ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)benzoate](/img/structure/B2464381.png)

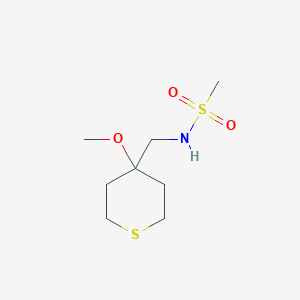

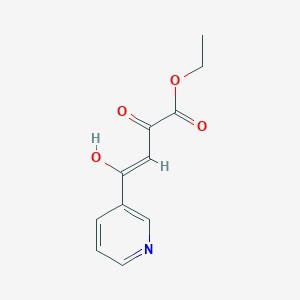
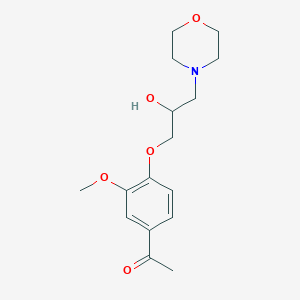
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-methoxy-5-sulfamoylbenzoate](/img/structure/B2464389.png)